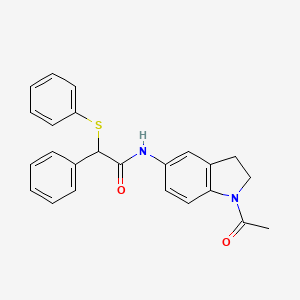
N-(1-acetyl-2,3-dihydroindol-5-yl)-2-phenyl-2-phenylsulfanylacetamide
Overview
Description
N-(1-acetyl-2,3-dihydroindol-5-yl)-2-phenyl-2-phenylsulfanylacetamide is a complex organic compound with a unique structure that includes an indole ring, an acetyl group, and a phenylsulfanylacetamide moiety
Preparation Methods
The synthesis of N-(1-acetyl-2,3-dihydroindol-5-yl)-2-phenyl-2-phenylsulfanylacetamide typically involves multiple steps, starting with the preparation of the indole ring system. The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The acetylation of the indole ring is achieved using acetic anhydride in the presence of a base such as pyridine.
Chemical Reactions Analysis
N-(1-acetyl-2,3-dihydroindol-5-yl)-2-phenyl-2-phenylsulfanylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
N-(1-acetyl-2,3-dihydroindol-5-yl)-2-phenyl-2-phenylsulfanylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(1-acetyl-2,3-dihydroindol-5-yl)-2-phenyl-2-phenylsulfanylacetamide involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various enzymes and receptors, modulating their activity. The phenylsulfanylacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. These interactions result in the modulation of cellular pathways involved in cell proliferation, apoptosis, and immune response .
Comparison with Similar Compounds
N-(1-acetyl-2,3-dihydroindol-5-yl)-2-phenyl-2-phenylsulfanylacetamide can be compared with other similar compounds, such as:
N-(1-acetyl-2,3-dihydroindol-5-yl)-2-chloroacetamide: This compound has a chloroacetamide group instead of a phenylsulfanylacetamide group, leading to different chemical reactivity and biological activity.
N-(1-acetyl-2,3-dihydroindol-5-yl)-2,2-diphenylacetamide: This compound has two phenyl groups attached to the acetamide moiety, which may result in different steric and electronic properties.
N-(1-acetyl-2,3-dihydroindol-5-yl)-4-methylbenzamide: This compound has a methylbenzamide group, which can affect its solubility and interaction with biological targets.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-5-yl)-2-phenyl-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c1-17(27)26-15-14-19-16-20(12-13-22(19)26)25-24(28)23(18-8-4-2-5-9-18)29-21-10-6-3-7-11-21/h2-13,16,23H,14-15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPDSYILCIAZEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


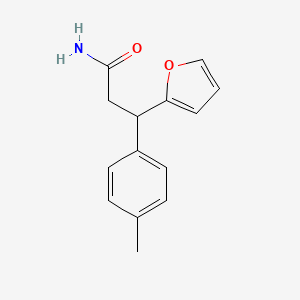
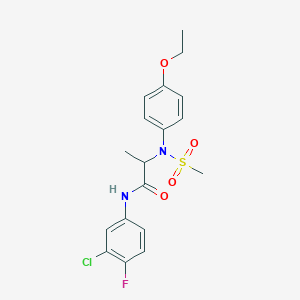
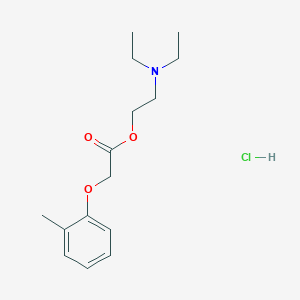
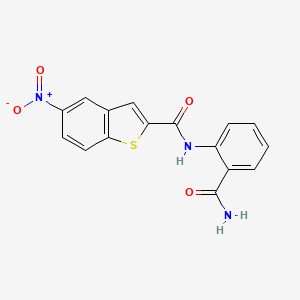
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B4020598.png)
![7-methyl-2-[4-(methylthio)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4020603.png)
![2-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}ethanol](/img/structure/B4020606.png)
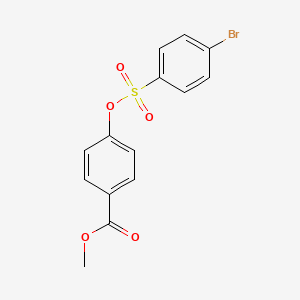
![N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]METHANESULFONAMIDE](/img/structure/B4020620.png)
![{N-[3-(ethoxycarbonyl)-4-(2-thienyl)(2-thienyl)]carbamoyl}phenylmethyl acetate](/img/structure/B4020625.png)
![[2-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-3-yl]-(4-bromophenyl)methanone](/img/structure/B4020634.png)
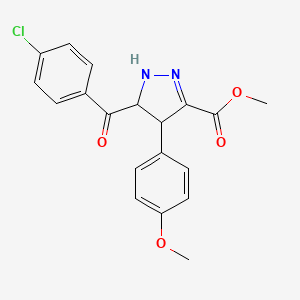
![2-[(3-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-cyclopropylacetamide](/img/structure/B4020651.png)
![4-Methyl-3-[(4-oxochromene-2-carbonyl)amino]benzoic acid](/img/structure/B4020655.png)
